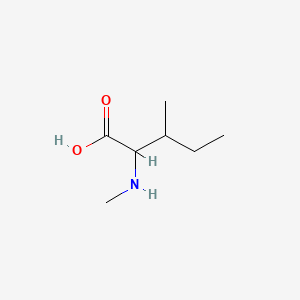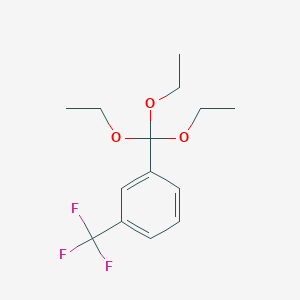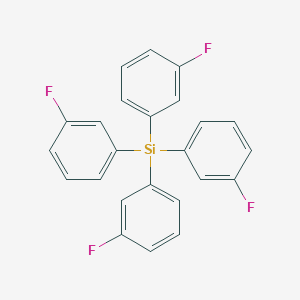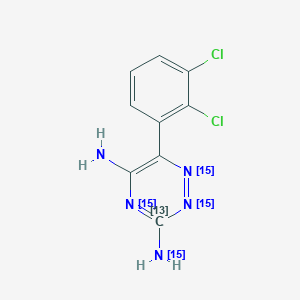![molecular formula C10H16O3 B11941942 3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one CAS No. 61761-69-1](/img/structure/B11941942.png)
3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring and a dioxolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 2-methyl-1,3-dioxolane in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets. The dioxolane moiety can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. Additionally, the compound can participate in various biochemical pathways, influencing enzyme activity and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,3-dioxolane: A related compound with similar structural features but different reactivity.
Cyclopentanone: The parent compound of the cyclopentanone ring in 3-[(2-Methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one.
1,3-Dioxolane: A simpler dioxolane compound used in various chemical applications.
Uniqueness
This compound is unique due to its combination of a cyclopentanone ring and a dioxolane moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
61761-69-1 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-one |
InChI |
InChI=1S/C10H16O3/c1-10(12-4-5-13-10)7-8-2-3-9(11)6-8/h8H,2-7H2,1H3 |
Clave InChI |
PVKFDXCOJHGGTA-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCO1)CC2CCC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
silane](/img/structure/B11941889.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)




